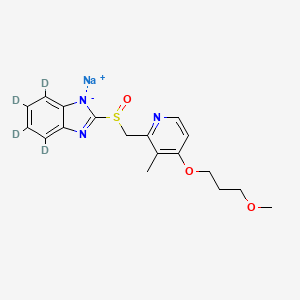

Rabeprazole-d4 (sodium)

Description

Significance of Stable Isotopically Labeled Compounds in Pharmaceutical Research

Stable isotopically labeled compounds are non-radioactive, making them safe for use in human studies. Their primary significance lies in their application as internal standards in quantitative bioanalysis. japsonline.comnih.gov The slightly higher mass of the labeled compound allows it to be distinguished from the unlabeled drug by mass spectrometry, a highly sensitive analytical technique. japsonline.com This distinction is crucial for accurately determining the concentration of a drug in biological matrices like plasma or urine, as the internal standard can be added at a known concentration to correct for any loss of sample during preparation and analysis.

The incorporation of stable isotopes can also be used to investigate the metabolic fate of a drug. By tracking the labeled atoms, researchers can identify and quantify metabolites, providing insights into how the drug is processed in the body. japsonline.com This information is vital for understanding a drug's efficacy and potential for drug-drug interactions.

Role of Rabeprazole-d4 (sodium) in Mechanistic and Quantitative Studies

Rabeprazole-d4 (sodium) serves as an ideal internal standard for the quantification of rabeprazole (B1678785) in various research settings. caymanchem.comdovepress.com Its chemical and physical properties are virtually identical to rabeprazole, ensuring that it behaves similarly during extraction, chromatography, and ionization. clinicaltrials.gov This similarity minimizes analytical variability and improves the accuracy and precision of the measurement of the parent drug.

In mechanistic studies, while not its primary role, the use of deuterated compounds can sometimes reveal information about reaction mechanisms, known as the kinetic isotope effect. However, the most prominent and critical application of Rabeprazole-d4 (sodium) is in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. dovepress.commedtextpublications.com

The following tables summarize key data from research studies where Rabeprazole-d4 (sodium) was utilized.

Table 1: Properties of Rabeprazole-d4 (sodium)

| Property | Value | Source |

| Chemical Formula | C18H16D4N3NaO3S | bioscience.co.uk |

| Molecular Weight | 385.45 g/mol | japsonline.com |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | bioscience.co.uk |

| Common Use | Internal standard for rabeprazole quantification | caymanchem.comdovepress.com |

Table 2: Research Findings from Studies Utilizing Rabeprazole-d4 (sodium)

| Study Focus | Key Findings | Analytical Method | Reference |

| Pharmacokinetic comparison of rabeprazole formulations | A fixed-dose combination tablet of rabeprazole and sodium bicarbonate showed a shorter time to maximum concentration (Tmax) compared to an enteric-coated tablet, but similar total drug exposure (AUC). | LC-MS/MS | medtextpublications.com |

| Bioanalytical method development | A rapid and sensitive LC-MS/MS method was developed for the simultaneous quantification of lansoprazole (B1674482) and rabeprazole in human serum. | LC-MS/MS | pillbuys.com |

| Pharmacokinetics in adolescents | A study in 12-16 year olds with GERD characterized the pharmacokinetic profile of rabeprazole, finding no significant accumulation after multiple doses. | Not explicitly stated, but pharmacokinetic studies typically use LC-MS/MS. | nih.gov |

| Development of a fast-onset proton pump inhibitor | A fixed-dose combination of rabeprazole with sodium bicarbonate resulted in faster absorption of rabeprazole compared to a conventional enteric-coated formulation. | LC-MS/MS | dovepress.com |

Table 3: LC-MS/MS Parameters for Rabeprazole Analysis using Rabeprazole-d4 (sodium) as an Internal Standard

| Parameter | Study 1 | Study 2 |

| Mass Spectrometer | Agilent 6410B Triple Quadrupole MS/MS | Not Specified |

| Ionization Mode | Positive Ion Electrospray | Positive Ion Electrospray |

| MRM Transition (Rabeprazole) | m/z 360.1 → 242.0 | m/z 360.3 → 242.2 |

| MRM Transition (Rabeprazole-d4) | m/z 364.1 → 242.0 | m/z 364.1 → 242.2 |

| Internal Standard | Rabeprazole-d4 | Rabeprazole-d4 sodium salt |

| Reference | medtextpublications.com | dovepress.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20N3NaO3S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

sodium;4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D; |

InChI Key |

KRCQSTCYZUOBHN-SWSVCJOSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])[N-]C(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H].[Na+] |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Rabeprazole D4 Sodium

Precursor Compounds and Reaction Pathways in Deuterated Rabeprazole (B1678785) Synthesis

The synthesis of Rabeprazole-d4 typically mirrors the established synthetic routes for rabeprazole, but with the incorporation of a deuterated precursor. The core structure of rabeprazole consists of a substituted pyridine (B92270) ring linked to a benzimidazole (B57391) ring via a methylsulfinyl bridge.

A plausible synthetic pathway for Rabeprazole-d4 (sodium) involves the following key steps:

Synthesis of a Deuterated Benzimidazole Intermediate: The synthesis would likely start with a deuterated 1,2-diaminobenzene, where the four deuterium (B1214612) atoms are located on the aromatic ring. This deuterated precursor would then be reacted to form the deuterated 2-mercaptobenzimidazole (B194830).

Coupling Reaction: The deuterated 2-mercaptobenzimidazole is then coupled with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. This reaction forms the thioether intermediate, Rabeprazole sulfide-d4. medchemexpress.eumedchemexpress.com

Oxidation: The subsequent step involves the oxidation of the thioether group to a sulfoxide (B87167). This is a critical step, and reagents like m-chloroperoxybenzoic acid (m-CPBA) are often used for this transformation in the synthesis of rabeprazole itself. sci-hub.se

Salt Formation: Finally, the resulting Rabeprazole-d4 is treated with a sodium source, such as sodium hydroxide, to form the stable sodium salt. sci-hub.se

Characterization of Isotopic Purity and Enrichment in Rabeprazole-d4 (sodium)

Ensuring the isotopic purity and the degree of deuterium enrichment is paramount for the utility of Rabeprazole-d4 (sodium) as an internal standard. Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. By comparing the mass spectra of the deuterated and non-deuterated compounds, the incorporation of deuterium atoms can be confirmed, and the percentage of different deuterated forms (d1, d2, d3, d4) can be quantified. caymanchem.comaxios-research.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. 1H NMR spectroscopy can be used to observe the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium. researchgate.netwhiterose.ac.uk 13C NMR can also show changes in the signals of carbon atoms bonded to deuterium. researchgate.net

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the compound, ensuring that it is free from non-deuterated rabeprazole and other impurities. bdg.co.nz A high chemical purity is essential for accurate quantification in analytical methods.

Certificates of Analysis for commercially available Rabeprazole-d4 (sodium) typically report a high percentage of deuterated forms (e.g., ≥99% d1-d4) and a high chemical purity (e.g., >98%). caymanchem.combdg.co.nz

Advanced Analytical Techniques for Rabeprazole D4 Sodium Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative determination of rabeprazole (B1678785) in biological matrices, where Rabeprazole-d4 (sodium) is frequently used as an internal standard to ensure accuracy. researchgate.netnih.gov This method offers high sensitivity and selectivity, allowing for the precise measurement of low concentrations of the drug and its metabolites. nih.govnih.gov

The development of robust LC-MS/MS methods is essential for accurately quantifying rabeprazole enantiomers and their metabolites. nih.gov A typical method involves separating the analytes from biological samples, such as human plasma, using a reversed-phase column like a C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium acetate or ammonium formate. nih.govnih.gov

Sample preparation is a critical step, with techniques like solid-phase extraction (SPE) and liquid-liquid extraction being employed to isolate the analytes from the complex sample matrix. nih.govnih.gov For instance, a chiral LC-MS/MS method was developed to simultaneously quantify rabeprazole enantiomers ((R)- and (S)-rabeprazole) and their metabolites, including rabeprazole sulfoxide (B87167) and desmethyl rabeprazole enantiomers. nih.gov This method utilized a Chiral-AGP column and a mobile phase of acetonitrile and ammonium acetate with a gradient elution. nih.gov

The table below summarizes typical parameters used in LC-MS/MS method development for rabeprazole analysis.

| Parameter | Description | Source(s) |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Column | Reversed-phase C18 or Chiral-AGP | nih.govnih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium acetate, ammonium formate) | nih.govnih.gov |

| Detection | Triple quadrupole mass spectrometer | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Internal Standard | Rabeprazole-d4 (sodium salt) | researchgate.netnih.gov |

Quantitative analysis by LC-MS/MS is performed using the Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity. nih.govspringernature.com In MRM, a specific precursor ion (the parent molecule) is selected and fragmented, and then a specific product ion is monitored. This process minimizes interference from other compounds in the sample. nih.gov

For the analysis of rabeprazole and its deuterated internal standard, specific precursor-to-product ion transitions are used. The mass-to-charge ratio (m/z) for rabeprazole is typically monitored at 360.3 → 242.2. nih.gov Due to the four deuterium (B1214612) atoms, the precursor ion for Rabeprazole-d4 is shifted to m/z 364.1, while the product ion remains the same, resulting in a transition of 364.1 → 242.2. nih.gov This mass difference allows the instrument to differentiate between the analyte and the internal standard.

The table below lists the key MRM transitions for rabeprazole and its metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Rabeprazole | 360.3 | 242.2 | researchgate.netnih.gov |

| Rabeprazole-d4 | 364.1 | 242.2 | nih.gov |

| Rabeprazole Sulfoxide | 376.2 | 240.1 | nih.gov |

| Desmethyl Rabeprazole | 346.2 | 228.2 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Deuterium Exchange Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of rabeprazole, its impurities, and degradation products. jocpr.comnih.gov Both ¹H NMR (proton) and ¹³C NMR (carbon-13) experiments provide detailed information about the molecular structure. jocpr.com For instance, NMR was crucial in identifying the structures of photodegradation products of rabeprazole, such as benzimidazolone and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol. nih.govresearchgate.net These studies are typically performed using high-field NMR spectrometers (e.g., 400 MHz) with deuterated solvents like DMSO-d₆ or CDCl₃. jocpr.com

NMR is also the primary technique for studying deuterium exchange. nih.gov Hydrogen-deuterium exchange (HDX) experiments monitored by NMR can provide insights into the stability and dynamics of molecules. nih.gov While specific HDX studies on Rabeprazole-d4 are not detailed in the provided context, the principles of NMR-detected exchange are well-established. researchgate.netrsc.org Such studies would involve monitoring the exchange of protons on the molecule with deuterons from a solvent, providing information on solvent accessibility and structural dynamics.

High Performance Liquid Chromatography (HPLC) for Analytical Separations

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of rabeprazole in bulk drug and pharmaceutical formulations. nih.govjapsonline.com These methods are valued for their simplicity, precision, and accuracy. researchgate.net

A typical reversed-phase HPLC (RP-HPLC) method utilizes a C8 or C18 column. japsonline.comnih.gov The mobile phase is generally a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as sodium phosphate or ammonium acetate, run in either an isocratic or gradient mode. nih.govjapsonline.com Detection is commonly performed using a UV detector at the maximum absorbance wavelength (λmax) of rabeprazole, which is around 284-285 nm. japsonline.comasianpubs.org The lower limit of quantification for rabeprazole in human plasma using HPLC has been reported as 20 ng/mL. nih.gov

The table below outlines common parameters for HPLC analysis of rabeprazole.

| Parameter | Description | Source(s) |

| Column | Lichrosphere 100 RP C8 or Waters Symmetry Shield RP18 | japsonline.comnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., Sodium Phosphate) | nih.govjapsonline.com |

| Flow Rate | 1.0 - 1.2 mL/min | japsonline.comnih.gov |

| Detection | UV at 284-285 nm | japsonline.comasianpubs.org |

| Linear Range | 20-1000 ng/mL (in plasma) | nih.gov |

Spectrophotometric Methodologies in Rabeprazole-d4 (sodium) Research

Spectrophotometric methods offer simple and cost-effective alternatives for the quantitative analysis of rabeprazole sodium in pharmaceutical dosage forms. ijbpr.netnih.gov These methods are typically based on the formation of a colored complex that can be measured with a spectrophotometer.

Several different chemical reactions have been utilized for this purpose:

Oxidation Reaction: A method involves the reaction of rabeprazole with potassium permanganate (KMnO₄) in an alkaline medium (NaOH) to produce a dark blue chromophore with a maximum absorbance at 695 nm. ijbpr.net

Charge-Transfer Complexation: Rabeprazole can form colored charge-transfer complexes with reagents like p-chloranilic acid (p-CA), resulting in a red product measured at 518 nm, or with 7,7,8,8‐tetracyanoquinodimethane (TCNQ) to form a bluish-green complex measured at 845 nm. japsonline.com

Reaction with MBTH and CDNB: Other methods are based on the reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) to form a red-brown product (470 nm) or with 1-chloro-2,4-dinitrobenzene (CDNB) to form a yellow Meisenheimer complex (420 nm). nih.gov

Direct UV Spectrophotometry: A straightforward UV spectrophotometric method measures the absorbance of rabeprazole in solvents like methanol or 10% dimethylformamide (DMF) at its λmax of 284 nm. asianpubs.org

Chromatographic Techniques for Impurity Profiling in Deuterated Rabeprazole Synthesis

Ensuring the purity of bulk drug substances is paramount. Chromatographic techniques, particularly stability-indicating HPLC methods, are essential for the impurity profiling of rabeprazole. nih.govnih.gov Regulatory guidelines, such as those from the ICH, require that impurities present at levels of 0.10% or higher be identified and characterized. researchgate.netneliti.com

During the synthesis of rabeprazole, several process-related impurities and degradation products can be formed. nih.govnih.gov A validated stability-indicating RP-HPLC method can effectively separate rabeprazole from its potential impurities, such as rabeprazole sulphone and rabeprazole sulphide. jocpr.comnih.gov These methods often employ gradient elution to resolve all compounds. jocpr.com LC-MS is also used in conjunction with HPLC to identify the mass and aid in the structural characterization of these unknown impurities. nih.govnih.gov For example, impurities such as the chloro- and methoxy-analogues of rabeprazole have been identified using LC-MS and then unambiguously confirmed by synthesizing the compounds and co-injecting them in the HPLC system. nih.gov

Degradation Pathways and Stability Research of Rabeprazole D4 Sodium and Analogues

Forced Degradation Studies under Varied Stress Conditions

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This process helps to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods. For Rabeprazole (B1678785) and its analogues, these studies are particularly important due to their known instability in acidic environments.

Acidic Degradation: Rabeprazole-d4 (sodium) is highly labile in acidic conditions. The degradation in acidic media is a well-documented characteristic of PPIs. rjptonline.org The benzimidazole (B57391) moiety in the rabeprazole structure is protonated in an acidic environment, leading to a rapid transformation into its active sulfenamide (B3320178) form. patsnap.comdrugbank.com However, this same acidic environment that activates the drug also catalyzes its degradation into various products. rjptonline.org The primary degradation pathway in acidic or neutral pH involves the formation of thioether rabeprazole. researchgate.net This acid-catalyzed degradation is a major challenge in formulation development, often requiring enteric coating to protect the drug from the acidic contents of the stomach. rjptonline.orgwhitesscience.com

Basic Degradation: In contrast to its instability in acid, Rabeprazole-d4 (sodium) demonstrates greater stability under alkaline or basic conditions. rjptonline.org However, significant degradation can still occur under strong basic hydrolysis. nih.gov Studies on various brands of rabeprazole tablets have shown that all were degraded to some extent in a basic pH environment. researchgate.net The specific degradation products formed under basic stress differ from those formed under acidic conditions.

Oxidative Degradation: Rabeprazole-d4 (sodium) is also susceptible to oxidative stress. Exposure to oxidizing agents, such as hydrogen peroxide, leads to significant degradation. nih.gov The primary site of oxidation is the sulfinyl group, which can be oxidized to form the corresponding sulfone metabolite, a known impurity. jocpr.comnih.gov Studies have shown that rabeprazole is highly unstable in a 30% solution of hydrogen peroxide, decomposing within 60 minutes. researchgate.net One of the major impurities identified under oxidative stress is the Rabeprazole sulphone. nih.govnih.gov

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce the degradation of Rabeprazole-d4 (sodium). mdpi.com Photodegradation studies on rabeprazole in methanol solution exposed to UVC radiation showed that the degradation followed zero-order kinetics. nih.gov The main degradation products identified were benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol. nih.gov The stability is higher in solid form, such as in tablets, compared to in solution, which is attributed to the presence of excipients and a smaller surface area exposed to radiation. researchgate.net

Thermal Degradation: Elevated temperatures can also promote the degradation of Rabeprazole-d4 (sodium). nih.gov While more stable under thermal stress compared to acidic conditions, significant degradation is observed at high temperatures, such as 105°C. nih.gov Thermal degradation can lead to the formation of various impurities. nih.gov However, some studies have indicated that rabeprazole is stable under thermal degradation conditions, suggesting the severity of the conditions plays a significant role. rsc.org

Identification and Structural Elucidation of Degradation Products

A crucial aspect of stability research is the identification and characterization of the degradation products. This is typically achieved using a combination of chromatographic and spectroscopic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov These techniques allow for the separation, identification, and structural elucidation of impurities formed under various stress conditions.

Several degradation products of rabeprazole have been identified and characterized. Under stressed conditions of 40°C and 75% relative humidity, impurities such as 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, 1H-benzo[d]imidazole-2-sulfonic acid, and 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid have been identified. nih.gov Other identified impurities include Rabeprazole sulphone and Rabeprazole sulphide. jocpr.comnih.gov

| Stress Condition | Major Degradation Products/Impurities | Reference |

|---|---|---|

| Acidic Hydrolysis | Thioether Rabeprazole | researchgate.net |

| Oxidative (H₂O₂) | Rabeprazole Sulphone | nih.govjocpr.comnih.gov |

| Photolytic (UVC) | Benzimidazolone, Benzimidazole | nih.gov |

| Thermal/Humidity | 1H-benzo[d]imidazole-2-sulfonic acid | nih.gov |

Impact of Excipients and Formulation on Rabeprazole-d4 (sodium) Stability in Research Models

The stability of Rabeprazole-d4 (sodium) in a formulation is significantly influenced by the excipients used. researchgate.net Due to the acid-lability of the drug, alkaline excipients are often included to create a stable microenvironment. researchgate.net For example, magnesium oxide (MgO) can act as a stabilizer. researchgate.net Conversely, acidic excipients like acrylic acid polymers (e.g., carbomer 934) can promote degradation, leading to the formation of thioether rabeprazole and a change in physical appearance, such as browning. researchgate.netresearchgate.net

Compatibility studies are essential during the early stages of formulation development. researchgate.net Research has shown that rabeprazole is more compatible with neutral and alkaline excipients like hydroxypropyl methylcellulose (HPMC) and MgO, and incompatible with those having acidic functional groups. researchgate.net Some hydrophilic polymeric excipients, such as Brij 58, have been shown to have a stabilizing effect, potentially through micellar formation that solubilizes degradation products. nih.gov The choice of lubricant can also impact stability, with zinc stearate showing better stability profiles in direct compression formulations compared to magnesium stearate. rjnmsreview.com

Kinetic Analysis of Degradation Processes

Kinetic analysis of the degradation of Rabeprazole-d4 (sodium) provides quantitative data on its stability. Studies have shown that the degradation of rabeprazole in aqueous solutions often follows first-order kinetics. nih.govnih.govingentaconnect.com The rate of degradation is influenced by factors such as pH and temperature. nih.govingentaconnect.com For instance, the degradation is catalyzed by water and hydrogen ions. nih.govingentaconnect.com

In simulated intestinal fluid (pH 6.8), the degradation of rabeprazole followed first-order kinetics, and the rate constants were determined at different temperatures. nih.gov The addition of certain excipients was found to reduce the degradation rate constant, thereby improving stability. nih.gov In photolytic degradation studies of rabeprazole in a methanol solution, the degradation was found to follow zero-order kinetics. researchgate.netnih.gov The half-life of rabeprazole decomposition is less than 10 minutes in aqueous solutions with a pH below 3.0. mdpi.com

| Condition | Kinetic Order | Key Findings | Reference |

|---|---|---|---|

| Aqueous Solution | First-Order | Degradation is water and hydrogen ion catalysed. | nih.govingentaconnect.com |

| Simulated Intestinal Fluid (pH 6.8) | First-Order | Excipients like Brij 58 can reduce the degradation rate constant. | nih.gov |

| Photolytic (Methanol Solution) | Zero-Order | 88% of the substance decomposed in 30 minutes under UVC radiation. | researchgate.netnih.gov |

Mechanistic and in Vitro Research on Rabeprazole D4 Sodium Analogues

Molecular Interactions with Target Enzymes (e.g., H+/K+-ATPase)

Rabeprazole (B1678785) and its analogues are classified as proton pump inhibitors (PPIs), which function by targeting the gastric H+/K+-ATPase enzyme. drugbank.comnih.gov This enzyme, also known as the acid pump, is located at the secretory surface of gastric parietal cells and is responsible for the final step in the secretion of gastric acid. drugbank.compatsnap.com

The mechanism of action involves the irreversible inactivation of the H+/K+-ATPase. drugbank.commedchemexpress.comnih.gov Rabeprazole acts as a prodrug that, upon reaching the acidic environment of the parietal cells, undergoes a chemical transformation. drugbank.comnih.gov It is protonated, accumulates, and is converted into its active form, a sulfenamide (B3320178) derivative. drugbank.compatsnap.com This active metabolite then forms a covalent bond with cysteine residues on the H+/K+-ATPase enzyme. patsnap.com This binding is irreversible and noncompetitive, effectively blocking the enzyme's ability to exchange potassium ions for hydrogen ions, thereby inhibiting the final step of acid secretion into the gastric lumen. drugbank.comnih.gov

In vitro studies have demonstrated the potency and speed of this interaction. In one study using an isolated pig gastric vesicle model, rabeprazole achieved virtually complete inhibition of H+/K+-ATPase within five minutes. researchgate.net Another comparative study with isolated rabbit gastric vesicles suggested that rabeprazole was nearly three times more potent in inhibiting acid secretion than omeprazole. researchgate.net The rapid onset of inhibition is a key characteristic highlighted in these laboratory models. researchgate.net

| Target Enzyme | Mechanism of Action | Key Molecular Event | Type of Inhibition |

|---|---|---|---|

| H+/K+-ATPase (Proton Pump) | Suppresses gastric acid secretion by inhibiting the final step of the process. drugbank.com | Conversion to an active sulfenamide in an acidic environment, which then covalently binds to cysteine residues of the enzyme. patsnap.com | Irreversible, Noncompetitive. nih.gov |

Enzymatic and Non-Enzymatic Metabolic Transformations in Cellular Systems

The metabolism of rabeprazole is distinctive among proton pump inhibitors due to its significant reliance on non-enzymatic pathways. researchgate.netclinpgx.org This characteristic contributes to a lower potential for drug-drug interactions compared to other PPIs that are more extensively metabolized by the cytochrome P450 (CYP) system. patsnap.comresearchgate.net

The primary metabolic transformation is a non-enzymatic reduction to its thioether derivative, rabeprazole thioether. clinpgx.orgnih.gov While this is the main route, enzymatic pathways also contribute to its metabolism. The CYP P450 enzymes, specifically CYP3A4 and CYP2C19, are involved to a lesser extent. patsnap.comclinpgx.org

In vitro studies using human liver microsomes have elucidated these pathways:

Non-Enzymatic Reduction : Rabeprazole is predominantly converted to rabeprazole thioether without enzymatic catalysis. clinpgx.orgnih.gov

Enzymatic Oxidation : The rabeprazole thioether can be stereoselectively oxidized back to rabeprazole, a reaction primarily catalyzed by CYP3A4, which preferentially forms (R)-rabeprazole. nih.gov

Enzymatic Demethylation : CYP2C19 is the main enzyme responsible for the demethylation of rabeprazole. clinpgx.org It also catalyzes the conversion of rabeprazole thioether to desmethylrabeprazole-thioether. nih.gov

The intrinsic clearance for the oxidation of rabeprazole-thioether to (R)-rabeprazole by CYP3A4 was found to be 3.5-fold higher than that for the (S)-enantiomer in a study with human liver microsomes. nih.gov

In Vitro Studies of Cellular Effects (e.g., Apoptosis Induction, Uridine (B1682114) Nucleoside Ribohydrolase (UNH) Inhibition)

Beyond its effects on gastric acid secretion, in vitro research has revealed other cellular activities of rabeprazole analogues, including the induction of apoptosis and enzyme inhibition.

Apoptosis Induction: Rabeprazole has been shown to exhibit antiproliferative effects on human gastric cancer cell lines by inducing apoptosis. medchemexpress.comnih.gov In one study, treatment of the AGS human gastric cancer cell line with rabeprazole resulted in a significant increase in apoptosis over time, reaching 72.21±3.24% after 72 hours of exposure, compared to 3.20±0.26% in control cells. nih.govresearchgate.net The mechanism underlying this effect has been linked to the inhibition of the extracellular signal-regulated protein kinase (ERK) 1/2 signaling pathway. nih.govnih.gov Rabeprazole was observed to completely inhibit the phosphorylation of ERK 1/2 in MKN-28 gastric cancer cells. nih.govnih.gov

| Cell Line | Treatment | Duration | Apoptosis Rate (%) | Control Group Apoptosis Rate (%) |

|---|---|---|---|---|

| AGS (Human Gastric Cancer) | Rabeprazole | 72 hours | 72.21 ± 3.24 | 3.20 ± 0.26 |

Uridine Nucleoside Ribohydrolase (UNH) Inhibition: Rabeprazole has also been identified as an inhibitor of Uridine Nucleoside Ribohydrolase (UNH), an enzyme found in some microorganisms. medchemexpress.com A study identified rabeprazole as an inhibitor of Trichomonas vaginalis UNH with a half-maximal inhibitory concentration (IC50) of 0.3 μM. medchemexpress.com

Investigational Antimicrobial Activity against Helicobacter pylori and other Microorganisms (in vitro studies)

In vitro studies have consistently demonstrated that rabeprazole sodium possesses direct antimicrobial activity against Helicobacter pylori, a bacterium strongly associated with gastric disorders. nih.govresearchgate.net This activity is independent of its acid-suppressing effects.

Research involving 133 clinical isolates of H. pylori showed that rabeprazole had a higher degree of antibacterial activity compared to other PPIs like lansoprazole (B1674482) and omeprazole, as indicated by lower minimum inhibitory concentrations (MICs). nih.govnih.gov Furthermore, rabeprazole's thioether derivative has shown potent inhibitory effects on the growth and motility of clarithromycin-resistant strains of H. pylori. researchgate.net

In addition to its direct bactericidal effect, rabeprazole also acts as an irreversible, noncompetitive inhibitor of urease, a key virulence factor for H. pylori that allows it to survive in the acidic gastric environment. nih.gov

Combination studies have also been performed in vitro. Time-kill curve assays revealed that combining rabeprazole with antibiotics such as amoxicillin, clarithromycin, or metronidazole (B1676534) resulted in synergistic effects against H. pylori. nih.govresearchgate.net No antagonistic effects were observed in these combinations, suggesting a potential benefit in multi-drug regimens. nih.govnih.gov

| Compound | MIC Range (μg/ml) | MIC at 50% (μg/ml) | MIC at 90% (μg/ml) |

|---|---|---|---|

| Rabeprazole Sodium | 2 to 32 | 8 | 16 |

| Lansoprazole | 4 to 128 | 16 | 32 |

| Omeprazole | 8 to 128 | 32 | 64 |

Table of Compounds Mentioned

| Compound Name |

|---|

| Rabeprazole-d4 (sodium) |

| Rabeprazole |

| Rabeprazole sodium |

| (R)-rabeprazole |

| (S)-rabeprazole |

| Lansoprazole |

| Omeprazole |

| Rabeprazole thioether |

| Desmethylrabeprazole-thioether |

| Amoxicillin |

| Clarithromycin |

| Metronidazole |

| PD98059 |

Pharmacokinetic Research Applications of Rabeprazole D4 Sodium in Preclinical Models

Toxicokinetic Studies in Animal Models (e.g., Rats, Dogs)

Toxicokinetic studies are fundamental in preclinical safety assessments, and the use of deuterium-labeled compounds can aid in the accurate quantification of the drug and its metabolites. Studies on rabeprazole (B1678785) sodium in animal models provide a basis for understanding the expected toxicokinetic profile of its deuterated analogue.

In juvenile animal studies, rabeprazole sodium was administered orally to rats for up to 5 weeks and to dogs for up to 13 weeks. fda.gov In a 5-week oral toxicity study in neonatal rats, rabeprazole was administered at doses of 5, 25, and 150 mg/kg/day. fda.gov The no-observed-adverse-effect level (NOAEL) in this study was determined to be 25 mg/kg. fda.gov A 90-day oral toxicity study in neonatal dogs involved doses of 3, 10, and 30 mg/kg/day, with a resulting NOAEL of 3 mg/kg. fda.gov

A bridging study in neonatal rats was conducted to determine the toxicokinetic parameters of rabeprazole and its thioether metabolite. fda.gov The plasma levels of both the parent drug and its metabolite increased with rising dose levels. fda.gov A 13-week toxicokinetic study in rats following intravenous administration of (R)-rabeprazole sodium showed no accumulation of the parent drug or its metabolites. nih.gov

In a 13-week study in dogs, a combination of rabeprazole sodium and sodium bicarbonate was administered orally. nih.gov The systemic exposure to rabeprazole sodium, as measured by AUClast and Cmax, was observed to be greater in male dogs than in females, indicating potential sex differences in its toxicokinetics. nih.gov

| Animal Model | Duration of Study | Dose Levels | Key Findings |

|---|---|---|---|

| Rats (neonatal) | 5 weeks | 5, 25, 150 mg/kg/day | NOAEL established at 25 mg/kg. fda.gov |

| Dogs (neonatal) | 90 days | 3, 10, 30 mg/kg/day | NOAEL established at 3 mg/kg. fda.gov |

| Rats | 13 weeks (intravenous) | 5, 20, 80 mg/kg/day | No accumulation of rabeprazole or its metabolites. nih.gov |

| Dogs | 13 weeks | 5, 10, 20 mg/kg/day (in combination) | Greater systemic exposure in males than females. nih.gov |

Evaluation of Absorption, Distribution, and Elimination Profiles in Non-Human Systems

The pharmacokinetic profile of rabeprazole has been characterized in various preclinical models, providing insights into its absorption, distribution, and elimination. Rabeprazole is absorbed rapidly following oral administration. pgkb.org The absolute bioavailability of rabeprazole upon oral administration is approximately 52%. nih.gov

Once in the bloodstream, rabeprazole is extensively bound to plasma proteins, with a binding percentage of approximately 96.3% to 97%. wikipedia.orgijpsm.com The volume of distribution suggests extensive tissue uptake of the drug. mdpi.com

Rabeprazole undergoes extensive metabolism, primarily in the liver. wikipedia.orgnih.gov A significant portion of its metabolism is non-enzymatic, leading to the formation of a thioether metabolite. nih.govclinpgx.org The cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP3A4, are also involved in its metabolic clearance. wikipedia.orgclinpgx.org The metabolites of rabeprazole are primarily excreted through the kidneys, with about 90% of the dose eliminated in the urine. wikipedia.orgnih.gov A smaller fraction, around 10%, is excreted in the feces. wikipedia.org The elimination half-life of rabeprazole is relatively short, approximately one hour. nih.govwikipedia.org

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~52% | nih.gov |

| Plasma Protein Binding | 96.3% - 97% | wikipedia.orgijpsm.com |

| Primary Route of Metabolism | Hepatic (enzymatic and non-enzymatic) | nih.govwikipedia.orgnih.govclinpgx.org |

| Primary Route of Excretion | Renal (~90%) | wikipedia.orgnih.gov |

| Elimination Half-life | ~1 hour | nih.govwikipedia.org |

Role of Deuterium (B1214612) Labeling in Elucidating Metabolic Fate and Pathways

Deuterium labeling is a powerful technique used in pharmaceutical research to investigate the metabolic fate of drugs. researchgate.net By replacing hydrogen atoms with deuterium at specific positions in a molecule, researchers can trace the metabolic pathways and identify the resulting metabolites with greater accuracy using mass spectrometry. mdpi.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." mdpi.com This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.net

In the context of rabeprazole, deuterium labeling in the form of Rabeprazole-d4 can be instrumental in several ways:

Metabolite Identification: The distinct mass of deuterium allows for the easy differentiation of the deuterated drug and its metabolites from endogenous compounds in biological samples.

Pathway Elucidation: By observing which parts of the molecule retain the deuterium label in the metabolites, researchers can deduce the specific metabolic transformations that have occurred. For rabeprazole, this would be particularly useful in further detailing the contributions of CYP2C19 and CYP3A4 versus the non-enzymatic reduction to the thioether metabolite. clinpgx.org

Quantification of Metabolites: Deuterated compounds are often used as internal standards in quantitative bioanalytical assays, leading to more precise measurements of the parent drug and its metabolites in plasma and other tissues.

Altered Metabolism: The kinetic isotope effect can be leveraged to create "metabolically shielded" drugs. researchgate.net If deuterium is placed at a site of primary metabolism, the slower rate of metabolism at that position can lead to a longer half-life and potentially an improved therapeutic profile. researchgate.netmdpi.com

Comparative Pharmacokinetic Analysis of Enantiomers (e.g., R- and S-Rabeprazole) in Preclinical Research

A study in rats that received intravenous administration of (R)-rabeprazole and racemic rabeprazole found that (R)-rabeprazole had a higher exposure and a slower elimination rate compared to (S)-rabeprazole. nih.gov This suggests stereoselective differences in the disposition of rabeprazole enantiomers in this preclinical model.

While conducted in human subjects, a study comparing the pharmacokinetics of rabeprazole and lansoprazole (B1674482) enantiomers in renal-transplant recipients provides relevant insights into the stereoselective nature of rabeprazole's metabolism. nih.gov In this study, the elimination half-life of (R)-rabeprazole was significantly longer than that of the (S)-enantiomer (2.1 hours vs. 1.3 hours). nih.gov However, there was no significant difference in the maximum plasma concentration (Cmax) between the two enantiomers. nih.gov This contrasts with lansoprazole, which showed a much larger stereoselective difference in its pharmacokinetic disposition. nih.gov These findings indicate that while there are differences in the pharmacokinetics of rabeprazole enantiomers, they are less pronounced than for other proton pump inhibitors. nih.gov

| Enantiomer | Parameter | Finding in Rats | Finding in Humans (for comparison) |

|---|---|---|---|

| (R)-Rabeprazole | Exposure (AUC) | Higher than (S)-rabeprazole nih.gov | Not specified |

| (S)-Rabeprazole | Exposure (AUC) | Lower than (R)-rabeprazole nih.gov | Not specified |

| (R)-Rabeprazole | Elimination Rate | Slower than (S)-rabeprazole nih.gov | Longer half-life (2.1 h) nih.gov |

| (S)-Rabeprazole | Elimination Rate | Faster than (R)-rabeprazole nih.gov | Shorter half-life (1.3 h) nih.gov |

| (R)-Rabeprazole vs. (S)-Rabeprazole | Cmax | Not specified | No significant difference nih.gov |

Applications of Rabeprazole D4 Sodium As a Research Tool

Internal Standard in Bioanalytical Method Development and Validation

One of the primary applications of Rabeprazole-d4 (sodium) is its use as an internal standard (IS) in the development and validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.

In the quantification of rabeprazole (B1678785) in biological matrices such as human plasma, Rabeprazole-d4 is added to samples at a known concentration before sample preparation. Because Rabeprazole-d4 is chemically identical to rabeprazole, it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled rabeprazole by the mass spectrometer. This co-elution and differential detection enable accurate quantification of rabeprazole, even in the presence of matrix effects that can suppress or enhance the instrument's response. kcasbio.com

Several studies have detailed the development of sensitive and rapid LC-MS/MS methods for determining rabeprazole concentrations in human plasma for pharmacokinetic studies. In these methods, a deuterated form of rabeprazole is frequently the internal standard of choice. For instance, a highly sensitive ultra-fast LC-MS/MS method was developed and validated for the measurement of Rabeprazole in human plasma using ¹³C-d₃-Rabeprazole as an internal standard. clearsynth.com The method demonstrated good linearity over a specific concentration range and was deemed suitable for clinical studies. clearsynth.com

The key validation parameters assessed in such studies often include specificity, selectivity, accuracy, precision, recovery, and matrix effect, all of which are reliably evaluated with the use of a deuterated internal standard like Rabeprazole-d4.

Table 1: Bioanalytical Method Parameters Using a Deuterated Rabeprazole Internal Standard

| Parameter | Typical Findings | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | clearsynth.com |

| Internal Standard | ¹³C-d₃-Rabeprazole | clearsynth.com |

| Biological Matrix | Human Plasma | clearsynth.com |

| Linearity Range | 0.1 ng/mL to 150 ng/mL | clearsynth.com |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | clearsynth.com |

| Intra- and Inter-day Precision | < 10% | clearsynth.com |

| Accuracy | Within -3.33% to 10.00% | clearsynth.com |

| Recovery | ~70% | clearsynth.com |

Tracer for Metabolic Studies in Experimental Systems

The primary advantage of using a deuterated tracer is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a deuterium atom is present at that position. By strategically placing deuterium atoms on the rabeprazole molecule, researchers can investigate which positions are susceptible to metabolic attack. A significant decrease in the rate of metabolism at a deuterated site compared to the non-deuterated compound would indicate that this position is a primary site of metabolism.

Rabeprazole is known to be metabolized by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, as well as through non-enzymatic pathways. nih.govclinpgx.org In an experimental setting, Rabeprazole-d4 could be incubated with human liver microsomes, and the formation of metabolites could be monitored by LC-MS/MS. nih.gov By comparing the metabolite profile of Rabeprazole-d4 to that of unlabeled rabeprazole, researchers could gain insights into the specific metabolic routes. For example, if deuteration at a specific position on the molecule leads to a significant reduction in the formation of a particular metabolite, it would strongly suggest the involvement of that position in the metabolic pathway.

Furthermore, deuterium-labeled compounds can serve as tracers to follow the fate of the parent drug and its metabolites in complex biological systems, aiding in the identification of previously unknown metabolic products. clearsynth.com

Reference Standard for Quality Control and Research Purity Assessment

In the field of pharmaceutical analysis, reference standards are crucial for ensuring the quality, purity, and identity of active pharmaceutical ingredients (APIs) and finished drug products. Rabeprazole-d4 (sodium), as a well-characterized and highly purified compound, serves as an excellent reference standard for a variety of quality control and research applications.

Pharmaceutical secondary standards of rabeprazole sodium are available and are qualified as Certified Reference Materials (CRMs). scientificlabs.iesigmaaldrich.comsigmaaldrich.com These are used for applications such as pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Similarly, Rabeprazole-d4 (sodium) and other rabeprazole-related compounds are offered as reference standards for use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial production of rabeprazole. synzeal.comclearsynth.com

In research settings, Rabeprazole-d4 (sodium) can be used to confirm the identity of rabeprazole in a sample through techniques like mass spectrometry, where its distinct mass-to-charge ratio provides unambiguous identification. It is also instrumental in assessing the purity of rabeprazole samples. By using Rabeprazole-d4 as a standard in chromatographic techniques like HPLC, researchers can accurately quantify the amount of rabeprazole and identify any impurities present. The use of a deuterated standard is particularly advantageous in LC-MS based purity assessments due to its similar ionization and fragmentation patterns to the parent compound, allowing for reliable quantification.

Table 2: Applications of Rabeprazole-d4 (sodium) as a Reference Standard

| Application | Description |

|---|---|

| Identity Confirmation | Used in mass spectrometry to confirm the presence of rabeprazole based on its specific mass-to-charge ratio. |

| Purity Assessment | Employed in chromatographic methods (e.g., HPLC, LC-MS) to quantify rabeprazole and identify and quantify impurities. |

| Quantitative Analysis | Serves as a standard for creating calibration curves to determine the concentration of rabeprazole in a sample. |

| Method Validation | Used to validate the accuracy, precision, and linearity of analytical methods developed for rabeprazole. |

Future Research Trajectories for Deuterated Rabeprazole Compounds

Development of Novel Deuterated Analogues

The development of novel deuterated analogues of rabeprazole (B1678785) is a forward-looking strategy aimed at optimizing its metabolic and pharmacokinetic properties. The primary rationale for deuteration lies in the kinetic isotope effect, where the substitution of a hydrogen atom with a heavier deuterium (B1214612) atom can slow down metabolic processes that involve the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.govnih.govmdpi.com This modification can lead to improved metabolic stability, potentially resulting in enhanced bioavailability and a more favorable toxicity profile. nih.govuniupo.it

The design of new deuterated rabeprazole compounds would involve identifying "metabolic hotspots" on the molecule—positions that are particularly susceptible to enzymatic degradation. Rabeprazole's metabolism is known to result in the formation of thioether rabeprazole through both enzymatic and nonenzymatic pathways. nih.gov Future research could focus on selectively replacing hydrogen atoms at these specific sites of metabolic vulnerability with deuterium. This precision deuteration approach aims to protect the molecule from rapid breakdown without altering its fundamental pharmacological activity. nih.govuniupo.it

Strategies for creating these novel analogues would draw from established synthetic methodologies in medicinal chemistry. nih.gov The goal is to produce compounds that retain the core structure necessary for inhibiting the gastric H+/K+-ATPase while benefiting from the enhanced stability conferred by deuterium. nih.gov By improving metabolic resistance, these next-generation deuterated rabeprazole analogues could offer significant therapeutic advantages over their non-deuterated counterparts. researchgate.net

Advanced Spectroscopic and Structural Analysis

Advanced spectroscopic techniques are crucial for the characterization and structural elucidation of deuterated compounds like Rabeprazole-d4. Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are primary tools for confirming the identity and purity of these molecules.

Studies have utilized ¹H-NMR and ¹³C-NMR to analyze rabeprazole sodium and its deuterated forms. researchgate.net A notable finding is the reactivity of the 8-methylene hydrogen of rabeprazole sodium, which is prone to hydrogen-deuterium (H/D) exchange when dissolved in deuterated solvents like methanol-d4 (B120146) (CD₃OD). researchgate.net This is observed as a gradual reduction in the signal responses of the ¹H and ¹³C-NMR for the 8-methylene group over time. researchgate.net

ESI-MS analysis further confirms the production of deuterated products. researchgate.net Fragmentation studies using ESI-MS² provide insights into the structure, indicating that a CH=S-OH group can form between the 8-methylene and sulfoxide (B87167) through enol tautomerism, followed by the loss of a water (H₂O) or deuterated water (HOD) fragment. researchgate.net Fourier-transform infrared (FTIR) spectroscopy has also been used to characterize rabeprazole formulations, identifying characteristic peaks corresponding to its functional groups. researchgate.net

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ¹H-NMR & ¹³C-NMR | Signal responses for the 8-methylene group of rabeprazole sodium gradually decrease over time when in a deuterated solvent (CD₃OD). | Demonstrates that the 8-methylene hydrogen is active and susceptible to H/D exchange. | researchgate.net |

| ESI-MS (Full Scan) | Confirms the presence of deuterated products when rabeprazole sodium is dissolved in deuterated solvents. | Provides direct evidence of deuteration. | researchgate.net |

| ESI-MS² (Fragmentation) | Indicates the formation of a CH=S-OH group via enol tautomerism and subsequent loss of H₂O or HOD. | Elucidates the structural characteristics and fragmentation pathways of both the parent compound and its deuterated analogue. | researchgate.net |

Expansion of In Vitro Mechanistic Investigations

Future in vitro research on deuterated rabeprazole compounds will likely move beyond its primary function as a proton pump inhibitor. While its role in irreversibly inactivating the gastric H+/K+-ATPase is well-established, rabeprazole also exhibits other biological activities, such as inhibiting uridine (B1682114) nucleoside ribohydrolase (UNH). nih.govnih.govresearchgate.net Rabeprazole-d4 can serve as a stable isotopic tracer to explore these mechanisms in greater detail.

A significant area for future investigation is the exploration of alternative activation mechanisms. Recent chemoproteomic studies have revealed that rabeprazole can be activated in non-acidic environments through a novel pathway involving zinc. nih.gov It has been shown that rabeprazole selectively forms covalent conjugates with zinc-binding proteins by being activated by the zinc ion itself, which acts as a Lewis acid. nih.gov This leads to the conjugation of the drug to zinc-coordinating cysteine residues. nih.gov Deuterated rabeprazole could be instrumental in kinetic studies of this zinc-mediated activation, helping to quantify reaction rates and understand the role of the kinetic isotope effect in this alternative pathway.

Furthermore, in vitro models can be used to study the compound's effects on various cell types and biological processes. For example, the effects of high doses of rabeprazole on the muscle tone and contraction frequencies of human pylorus tissue have been investigated in vitro. mdpi.com Using Rabeprazole-d4 in such studies could help differentiate between the parent compound and its metabolites, providing a clearer picture of the specific molecular species responsible for the observed effects.

Applications in Complex Biological Matrices and Research Models

Rabeprazole-d4 is frequently utilized as an internal standard in analytical and pharmacokinetic research. uniupo.it Its stable isotope-labeled nature makes it ideal for improving the accuracy of mass spectrometry and liquid chromatography methods used for the precise quantification of rabeprazole in complex biological matrices like plasma and tissue samples. uniupo.ithyphadiscovery.com This application is critical for therapeutic drug monitoring and metabolic research. uniupo.it

The utility of deuterated rabeprazole extends to novel research models. Studies have evaluated the toxicological effects of rabeprazole sodium on plant-based eukaryotic test models, including Allium cepa (onion), Allium sativum (garlic), and Cicer arietinum (chickpea). mdpi.com These models offer alternative systems for assessing the biological impact of chemical compounds. mdpi.com The use of Rabeprazole-d4 in such systems could facilitate metabolism and uptake studies, allowing researchers to track the compound's fate within these organisms.

Future applications could also involve its use in in vivo animal models to study pharmacokinetics. mdpi.com For instance, pharmacokinetic profiles of newly developed immediate-release rabeprazole formulations have been investigated in beagles. mdpi.com Employing Rabeprazole-d4 as an internal standard in these studies ensures high-quality, reliable data for evaluating drug absorption, distribution, metabolism, and excretion.

| Application Area | Specific Use | Benefit | Reference |

|---|---|---|---|

| Analytical Chemistry | Internal standard for mass spectrometry and liquid chromatography. | Improves accuracy and precision in quantifying rabeprazole in biological samples. | uniupo.ithyphadiscovery.com |

| Pharmacokinetic Studies | Used in therapeutic drug monitoring and metabolic research. | Enables reliable analysis of drug levels and metabolism in complex matrices. | uniupo.it |

| Novel Research Models | Studying toxicological effects in plant-based eukaryotic models (e.g., Allium cepa). | Provides alternative systems for biological evaluation and allows for metabolic tracking. | mdpi.com |

| In Vivo Animal Studies | Pharmacokinetic profiling of new drug formulations in models like beagles. | Ensures high-quality data for assessing drug performance. | mdpi.com |

Q & A

Q. How should spectral data for Rabeprazole-d4 (sodium) be interpreted and presented to avoid misassignment of deuterium-related peaks?

- Methodological Answer : Annotate NMR spectra with <sup>1</sup>H and <sup>2</sup>H decoupling results to distinguish residual proton signals. For MS data, include isotopic distribution simulations (e.g., using ChemCalc) to validate deuterium incorporation. Publish expanded spectral views in supplemental materials with peak integration values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.